{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetic organic compound that features both a thiazole and a triazole ring in its structure These heterocyclic rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-chloro-1,3-thiazole can be prepared by reacting 2-chloroacetophenone with thiourea in the presence of a base like sodium hydroxide.
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Introduction of the Triazole Ring: : The triazole ring is often introduced via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
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Final Coupling and Functionalization: : The final step involves coupling the thiazole and triazole rings through a methylene bridge, followed by the introduction of the hydroxymethyl group. This can be achieved by reacting the intermediate compound with formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
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Reduction: : The chloro substituent on the thiazole ring can undergo reduction to form a corresponding thiazole derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
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Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dechlorinated thiazole derivatives.
Substitution: Amino or thio-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-Chloro-1,3-thiazol-5-yl
Properties
IUPAC Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDBXPDLLGDNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180510 |
Source
|
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-33-4 |
Source
|
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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